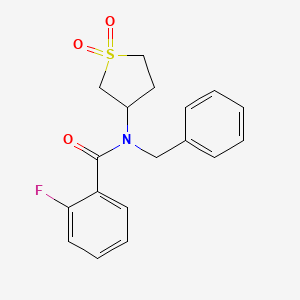
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(1,1-Dioxothiolan-3-yl)-2-Fluorobenzamid ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzylgruppe, eines Dioxothiolanrings und einer Fluorobenzamid-Einheit aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Benzyl-N-(1,1-Dioxothiolan-3-yl)-2-Fluorobenzamid beinhaltet typischerweise die Reaktion von Benzylamin mit 2-Fluorbenzoylchlorid in Gegenwart einer Base wie Triethylamin. Das resultierende Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 1,1-Dioxothiolan umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft eine inerte Atmosphäre, wie z. B. Stickstoff oder Argon, und Temperaturen im Bereich von 0 °C bis Raumtemperatur.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-Benzyl-N-(1,1-Dioxothiolan-3-yl)-2-Fluorobenzamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Das Fluoratom in der Benzamid-Einheit kann durch andere funktionelle Gruppen mittels nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂), Kaliumpermanganat (KMnO₄)
Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄)
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Benzamide führen.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(1,1-Dioxothiolan-3-yl)-2-Fluorobenzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Wird untersucht hinsichtlich seines Potenzials als biochemische Sonde zur Untersuchung der Enzymaktivität und Proteininteraktionen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Benzyl-N-(1,1-Dioxothiolan-3-yl)-2-Fluorobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Zum Beispiel kann sie die Aktivität bestimmter Enzyme hemmen, die an Entzündungswegen beteiligt sind, was zu einer verringerten Entzündung führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-N-(1,1-Dioxothiolan-3-yl)-2-Fluorobenzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- N-Benzyl-N-(1,1-Dioxothiolan-3-yl)-2-(2,4,6-Trimethylphenoxy)acetamid
- N-(1,1-Dioxothiolan-3-yl)-3-Methoxybenzamid
- N-(3-Methyl-1,1-Dioxothiolan-3-yl)-1-Phenylmethanimin
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und Substituenten. Die Einzigartigkeit von N-Benzyl-N-(1,1-Dioxothiolan-3-yl)-2-Fluorobenzamid liegt in seiner Fluorobenzamid-Einheit, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C18H18FNO3S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-16(17)18(21)20(12-14-6-2-1-3-7-14)15-10-11-24(22,23)13-15/h1-9,15H,10-13H2 |
InChI-Schlüssel |
PQFWNWHQHPASTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12135439.png)
![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)


![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135478.png)
![5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135484.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)
![1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B12135498.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
